molecular formula C17H26O4S B188704 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid CAS No. 129658-25-9

2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid

Cat. No. B188704
M. Wt: 326.5 g/mol
InChI Key: QXQMUUNFIZAIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid, also known as HDM-4, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.

Mechanism Of Action

The exact mechanism of action of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is not fully understood. However, it has been proposed that 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid acts by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to cell cycle arrest and ultimately, apoptosis.

Biochemical And Physiological Effects

2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is its high specificity for cancer cells, which reduces the risk of off-target effects. However, one limitation is the lack of clinical data, as 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is still in the preclinical stage of development.

Future Directions

Future research on 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could investigate the potential applications of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in combination with other chemotherapy drugs or in the treatment of inflammatory diseases. Clinical trials could also be conducted to assess the safety and efficacy of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in humans.
In conclusion, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is a novel compound with potential applications in cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and assess its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid involves the reaction of 2,5-dimethoxyphenol with heptylthiol in the presence of sodium hydride and 2-bromoacetic acid. The resulting product is then purified using column chromatography to obtain 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in high yield and purity.

Scientific Research Applications

2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to increase the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, when used in combination.

properties

CAS RN

129658-25-9

Product Name

2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid

Molecular Formula

C17H26O4S

Molecular Weight

326.5 g/mol

IUPAC Name

2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C17H26O4S/c1-4-5-6-7-8-9-22-16-12-14(20-2)13(11-17(18)19)10-15(16)21-3/h10,12H,4-9,11H2,1-3H3,(H,18,19)

InChI Key

QXQMUUNFIZAIFH-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC

Canonical SMILES

CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC

Other CAS RN

129658-25-9

Origin of Product

United States

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